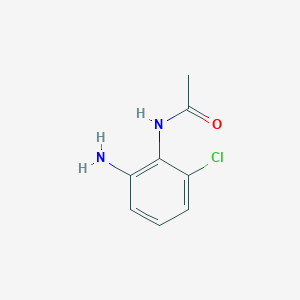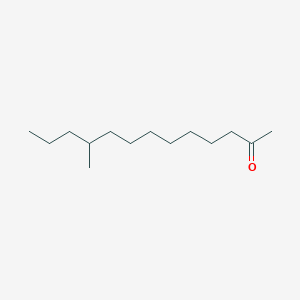
10-Methyltridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyltridecan-2-one is a chemical compound with the molecular formula C14H28O. It is known for its role as a sex pheromone in certain insect species, particularly the southern corn rootworm, Diabrotica undecimpunctata howardi . This compound is a ketone, characterized by a methyl group attached to the tenth carbon of a tridecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyltridecan-2-one can be achieved through various methods. One notable method involves the Grignard coupling of protected bromohydrins with alkylcuprate . Another method includes the use of hydrazine hydrate, caustic soda, carbinol, absolute ethyl alcohol, and aqueous hydrochloric acid . These reagents and conditions facilitate the formation of the desired ketone structure.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as octane-1,8-diol . The synthesis is carried out in multiple steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Methyltridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 10-methyltridecanoic acid, while reduction can produce 10-methyltridecan-2-ol.
Scientific Research Applications
10-Methyltridecan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Mechanism of Action
The mechanism of action of 10-Methyltridecan-2-one as a sex pheromone involves its interaction with specific olfactory receptors in insects. These receptors detect the compound, triggering behavioral responses such as mating attraction . The molecular targets are primarily located in the insect’s antennae, where the pheromone binds to receptor proteins, initiating a signaling cascade that leads to the observed behavioral effects.
Comparison with Similar Compounds
Similar Compounds
8-Methyldec-2-yl propanoate: Another pheromone used by the northern corn rootworm.
10-Methyldodecyl acetate: A related compound with similar pheromone activity.
Uniqueness
10-Methyltridecan-2-one is unique due to its specific structure and the position of the methyl group, which confers distinct pheromone activity. Its synthesis and reactivity also differ from similar compounds, making it a valuable subject of study in chemical ecology and pest management .
Properties
CAS No. |
126354-09-4 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3 |
InChI Key |
NJTTWHKSGLGWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)

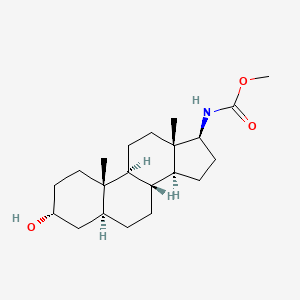
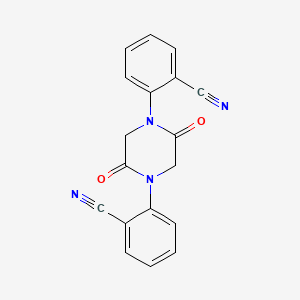
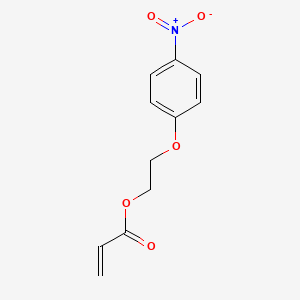

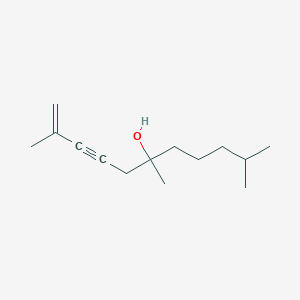

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
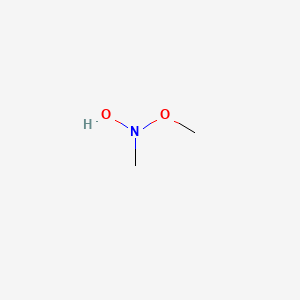

![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
